molecular formula C12H12N2O B2556395 (2-Phenoxyphenyl)hydrazine CAS No. 60283-38-7

(2-Phenoxyphenyl)hydrazine

Cat. No. B2556395
CAS RN: 60283-38-7
M. Wt: 200.241
InChI Key: NYMGSEDQLNNAEN-UHFFFAOYSA-N
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Description

“(2-Phenoxyphenyl)hydrazine” is a chemical compound with the molecular formula C12H12N2O . It is also known as 1-(2-Phenoxyphenyl)hydrazine .


Synthesis Analysis

The synthesis of hydrazine derivatives, such as “this compound”, has been a subject of research. One study discusses three different electrochemical strategies for the oxidative homocoupling of benzophenone imine, a readily accessible ammonia surrogate. The hydrolysis of the resulting benzophenone azine affords hydrazine and benzophenone . Another study presents a method for the direct electrochemical oxidation of ammonia to generate hydrazine in acetonitrile using ruthenium complexes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Hydrazine and its derivatives, including “this compound”, are known to undergo various chemical reactions. For instance, hydrazine reacts with a carbonyl to form a hydrazone, a reaction that is used in numerous scientific fields . Another study discusses the nucleophilic reactivities of hydrazines and amines .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

The application of (2-Phenoxyphenyl)hydrazine includes its use in the development of fluorescent probes for detecting hydrazine in biological and environmental samples. A study by Zhu et al. (2019) discussed a ratiometric fluorescent probe with a large Stokes shift, designed for the quantitative determination of hydrazine in environmental water systems and for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Electrochemical Sensors for Hydrazine Detection

Another important application is in the development of electrochemical sensors for the determination of hydrazine. Karimi-Maleh et al. (2014) reported the preparation of a high sensitive electrochemical sensor for hydrazine determination in water and wastewater samples, highlighting the relevance of this compound in environmental monitoring (Karimi-Maleh et al., 2014).

Live-Cell Imaging Applications

Goswami et al. (2013) synthesized a probe based on 2-(2'-hydroxyphenyl) benzothiazole for the ratiometric detection of hydrazine, facilitating its use in live-cell imaging. This showcases the potential of this compound derivatives in biological research (Goswami et al., 2013).

Role in DNA Damage Studies

This compound and its derivatives have been studied for their role in DNA damage. Runge‐Morris et al. (1994) examined the metabolism of hydrazines and their ability to cause damage to cellular macromolecules, providing insights into the toxicological aspects of these compounds (Runge‐Morris et al., 1994).

Applications in Environmental Protection

The compound is also involved in environmental protection applications. For instance, Yalfani et al. (2011) investigated the use of hydrazine as a substitute in the Fenton reaction for phenol degradation, highlighting its potential in pollution control (Yalfani et al., 2011).

Mechanism of Action

Safety and Hazards

Hydrazine and its derivatives, including “(2-Phenoxyphenyl)hydrazine”, are known to be highly toxic. Exposure to these compounds can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . They can also cause skin sensitization, hemolytic anemia, dyspnea (breathing difficulty), cyanosis, jaundice, kidney damage, and vascular thrombosis .

Future Directions

The use of hydrazine and its derivatives in various industries has led to the development of new methods for their detection and analysis. For instance, a next-generation fluorescent probe has been developed that allows hydrazine to become fully traceable within various environments . This probe overcomes many of the drawbacks of currently used fluorescent probes and has potential for practical application in real-time spray-based sensing, soil analysis, and two-photon tissue imaging .

properties

IUPAC Name

(2-phenoxyphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGSEDQLNNAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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